

Application Notes and Protocols for Reactions with 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,8-Dichloroperfluorooctane

Cat. No.: B110388

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Introduction: **1,8-Dichloroperfluorooctane** ($\text{Cl}(\text{CF}_2)_8\text{Cl}$) is a pivotal bifunctional building block in the field of fluorinated materials science and specialty chemicals. Its unique structure, consisting of a linear, perfluorinated C8 backbone terminated by two reactive chlorine atoms, makes it an ideal precursor for the synthesis of α,ω -disubstituted perfluoroalkanes. These derivatives are foundational for creating high-performance polymers, advanced surfactants, robust lubricants, and biocompatible materials such as blood substitutes.[1][2] The strong electron-withdrawing nature of the perfluoroalkyl chain significantly influences the reactivity of the terminal C-Cl bonds, differentiating it from its non-fluorinated hydrocarbon analogs.

This technical guide provides in-depth experimental protocols for key transformations of **1,8-dichloroperfluorooctane**. The methodologies are presented with a focus on the underlying chemical principles, offering researchers and drug development professionals a robust framework for utilizing this versatile reagent.

Physicochemical Properties of 1,8-Dichloroperfluorooctane

A thorough understanding of the substrate's properties is critical for experimental design.

Property	Value	Source
CAS Number	647-25-6	[1]
Molecular Formula	C ₈ Cl ₂ F ₁₆	[3]
Molecular Weight	470.97 g/mol	[3]
Appearance	Colorless liquid	N/A
Boiling Point	115°C @ 200 mm Hg	[2]
Density	1.738 g/cm ³	[2]
Refractive Index	1.303	[2]
Flash Point	95.3°C	[2]

Core Reactivity and Mechanistic Considerations

The carbon-chlorine bonds in **1,8-dichloroperfluorooctane** are the primary sites of reactivity. The immense inductive effect of the perfluoroalkyl chain renders the α -carbon atoms highly electron-deficient and thus susceptible to nucleophilic attack. Consequently, this molecule is an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions. However, unlike hydrocarbon systems, the formation of carbocations (S_N1 pathway) is highly disfavored. Furthermore, the generation of organometallic intermediates, such as Grignard reagents, requires specialized conditions due to the electronic properties of the fluorinated chain.

Safety and Handling

As a halogenated organic compound, **1,8-dichloroperfluorooctane** requires careful handling to minimize exposure and ensure laboratory safety.

- General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist.[4][5]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4]
- Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4]

- First Aid:
 - If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[4]
 - Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[4]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
- Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[4]
- Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4]

Experimental Protocols

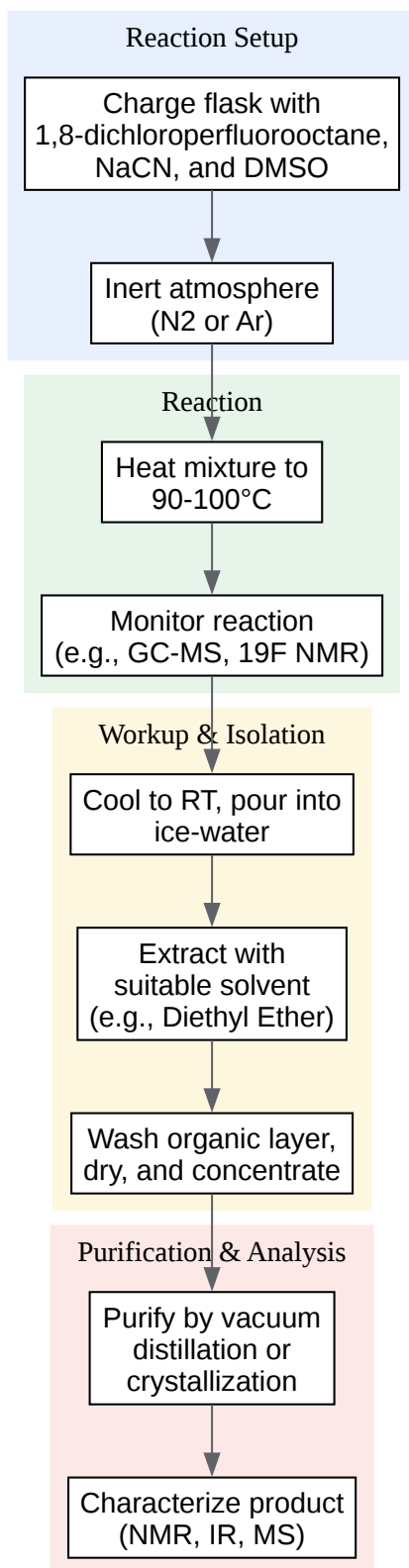
The following protocols are designed to be self-validating, with clear steps and rationales for procedural choices. They serve as a foundation for synthesizing key α,ω -disubstituted perfluorooctane derivatives.

Protocol 1: Bifunctional Nucleophilic Substitution - Synthesis of Perfluorosebaconitrile (1,8-Dicyanoperfluorooctane)

This protocol details the conversion of the terminal chloro groups to nitrile functionalities, creating a precursor for dicarboxylic acids and diamines.

Rationale: The S_N2 reaction with cyanide is a classic method for carbon chain extension and introduction of a versatile functional group. A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is chosen because it effectively solvates the sodium cation while leaving the cyanide anion highly nucleophilic and reactive.

Experimental Workflow Diagram



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Caption: General workflow for synthesis protocols.

Materials & Reagents

Reagent	M.W. (g/mol)	Amount	Moles	Molar Eq.
1,8-Dichloroperfluoro octane	470.97	10.0 g	21.2 mmol	1.0
Sodium Cyanide (NaCN)	49.01	2.29 g	46.7 mmol	2.2
Dimethyl Sulfoxide (DMSO)	78.13	50 mL	-	-
Diethyl Ether	-	~150 mL	-	-
Deionized Water	-	~200 mL	-	-
Brine (Saturated NaCl)	-	~50 mL	-	-
Anhydrous MgSO ₄ or Na ₂ SO ₄	-	~5 g	-	-

Step-by-Step Procedure:

- Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.
- Charging Reagents: To the flask, add sodium cyanide (2.29 g, 46.7 mmol) and anhydrous DMSO (50 mL). Stir the suspension.
- Addition of Substrate: Add **1,8-dichloroperfluorooctane** (10.0 g, 21.2 mmol) to the suspension via syringe.
- Reaction: Heat the reaction mixture to 90-100°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction's progress by GC-MS or ¹⁹F NMR by observing the disappearance of the starting material.

- Workup: Cool the reaction mixture to room temperature. Carefully pour the dark mixture into a beaker containing 200 mL of ice-cold water.
 - Scientist's Note: Quenching in water precipitates the organic product and dissolves the inorganic salts and DMSO.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Washing: Combine the organic extracts and wash with deionized water (2 x 25 mL) to remove residual DMSO, followed by a wash with brine (1 x 50 mL) to aid in phase separation.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
- Purification: Purify the crude perfluorosebaconitrile by vacuum distillation or recrystallization from a suitable solvent to obtain the final product.

Protocol 2: Hydrolysis to α,ω -Diol - Synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diol

Direct hydrolysis of perfluoroalkyl halides can be challenging. This protocol employs a two-step sequence involving formyloxylation followed by mild basic hydrolysis, which offers a more controlled and higher-yielding route to the diol.^[6]

Rationale: The formate ester is readily formed via an S_N2 reaction. This intermediate can then be easily hydrolyzed under mild basic conditions (e.g., K_2CO_3 in methanol), avoiding the harsh conditions of direct hydrolysis with strong bases like NaOH which could lead to side reactions.^{[6][7]}

Materials & Reagents

Reagent	M.W. (g/mol)	Amount (Step 1)	Moles (Step 1)	Molar Eq. (Step 1)
1,8-Dichloroperfluoro octane	470.97	10.0 g	21.2 mmol	1.0
Sodium Formate	68.01	3.17 g	46.7 mmol	2.2
N,N-Dimethylformamide (DMF)	73.09	50 mL	-	-
Reagent (Step 2)	M.W. (g/mol)	Amount (Step 2)	Moles (Step 2)	Molar Eq. (Step 2)
Crude Formate Diester	~486.1	~10.3 g	~21.2 mmol	1.0
Potassium Carbonate	138.21	7.3 g	53.0 mmol	2.5
Methanol	32.04	100 mL	-	-

Step-by-Step Procedure:

Step 1: Synthesis of the Bis-formate Ester

- Setup: In a 100 mL flask equipped as in Protocol 1, combine **1,8-dichloroperfluorooctane** (10.0 g, 21.2 mmol), sodium formate (3.17 g, 46.7 mmol), and DMF (50 mL).
- Reaction: Heat the mixture to 100-110°C for 12-18 hours.
- Isolation: Cool the mixture and pour it into 200 mL of water. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over MgSO₄.
- Concentration: Remove the solvent by rotary evaporation. The resulting crude bis-formate ester is typically a viscous oil and can be used in the next step without further purification.

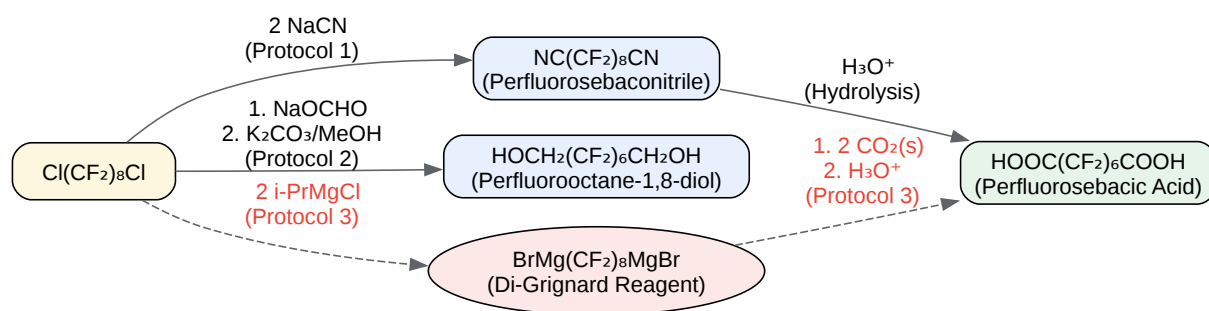
Step 2: Hydrolysis to the Diol

- **Setup:** Dissolve the crude bis-formate ester from Step 1 in methanol (100 mL) in a 250 mL round-bottom flask with a magnetic stirrer.
- **Hydrolysis:** Add potassium carbonate (7.3 g, 53.0 mmol) to the solution. Stir the suspension at room temperature for 4-6 hours.
- **Workup:** Neutralize the mixture by carefully adding 1 M HCl until the solution is slightly acidic (pH ~6).
- **Concentration:** Remove the methanol by rotary evaporation.
- **Extraction:** Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 40 mL).
- **Drying and Purification:** Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude diol can be purified by recrystallization or column chromatography to yield the final product.

Protocol 3 (Advanced): Formation and Use of a Bifunctional Perfluoro-Grignard Reagent

The direct formation of Grignard reagents from perfluoroalkyl halides and magnesium metal is often inefficient. A more reliable method is a halogen-magnesium exchange reaction.^{[8][9]} This protocol outlines the in-situ formation of the bifunctional Grignard reagent followed by carboxylation to form perfluorosebacic acid.

Rationale: An existing, more reactive Grignard reagent (like iso-propylmagnesium chloride) can undergo an exchange reaction with the perfluoroalkyl halide.^[8] This circumvents the difficult direct insertion of magnesium. The resulting highly nucleophilic perfluoro-Grignard reagent can then react with electrophiles like CO_2 . This reaction must be performed under strictly anhydrous and inert conditions, as Grignard reagents react readily with water and oxygen.



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Caption: Key transformations of **1,8-Dichloroperfluorooctane**.

Materials & Reagents

Reagent	M.W. (g/mol)	Amount	Moles	Molar Eq.
1,8-Dichloroperfluorooctane	470.97	5.0 g	10.6 mmol	1.0
iso-Propylmagnesium chloride (2.0 M in THF)	102.85	11.7 mL	23.4 mmol	2.2
Anhydrous Tetrahydrofuran (THF)	72.11	100 mL	-	-
Dry Ice (CO_2)	44.01	~20 g	-	Excess
Hydrochloric Acid (3 M)	-	~30 mL	-	-

Step-by-Step Procedure:

- **Setup:** Assemble a 250 mL three-necked flask, flame-dried under vacuum and cooled under a stream of dry argon. Equip it with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer. Maintain a positive pressure of argon throughout the reaction.
- **Initial Solution:** In the flask, dissolve **1,8-dichloroperfluorooctane** (5.0 g, 10.6 mmol) in anhydrous THF (100 mL).
- **Grignard Formation:** Cool the solution to -78°C using a dry ice/acetone bath. Slowly add the iso-propylmagnesium chloride solution (11.7 mL, 23.4 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70°C.
- **Stirring:** After the addition is complete, stir the mixture at -78°C for an additional 2 hours to ensure complete halogen-magnesium exchange.
- **Carboxylation:** While maintaining the temperature at -78°C, add several small pieces of freshly crushed dry ice directly to the reaction flask. A vigorous reaction should be observed. Continue adding dry ice until the exothermic reaction subsides.
 - **Scientist's Note:** Using a large excess of CO₂ ensures complete reaction of the di-Grignard reagent and minimizes side reactions.
- **Quenching:** Allow the reaction mixture to slowly warm to room temperature overnight. Carefully quench the reaction by slowly adding 3 M HCl (30 mL) while cooling the flask in an ice bath.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL).
- **Isolation:** Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude perfluorosebacic acid.
- **Purification:** The crude dicarboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., water or fluorinated solvents). This provides an alternative route to the product from the hydrolysis of the dinitrile (Protocol 1).[\[4\]](#)[\[10\]](#)

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